4-Benzyloxy-3-(difluoromethyl)-1H-indole is a synthetic compound belonging to the indole family, characterized by the presence of a benzyloxy group and a difluoromethyl substituent. This compound is notable for its unique structural features, which enhance its chemical reactivity and biological activity. The indole core provides a versatile scaffold for various chemical modifications, making it an important compound in medicinal chemistry and drug development.
The biological activity of 4-Benzyloxy-3-(difluoromethyl)-1H-indole has been investigated in various studies, particularly in relation to its potential as a therapeutic agent. The difluoromethyl group enhances metabolic stability and bioavailability, while the benzyloxy group may influence binding affinity to biological targets. Research indicates that indole derivatives often exhibit significant activity against neurodegenerative diseases and may act as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
The synthesis of 4-Benzyloxy-3-(difluoromethyl)-1H-indole typically involves several key steps:
4-Benzyloxy-3-(difluoromethyl)-1H-indole has various applications in scientific research and industry:
Interaction studies involving 4-Benzyloxy-3-(difluoromethyl)-1H-indole have focused on its binding affinities with various enzymes and receptors. Docking studies have shown that the compound can form significant interactions within enzyme active sites, including hydrogen bonding and π-π stacking interactions. These studies help elucidate the mechanism of action and potential therapeutic applications of this compound in inhibiting enzymes like AChE and BChE .
Several compounds share structural similarities with 4-Benzyloxy-3-(difluoromethyl)-1H-indole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Benzyloxy-3-(difluoromethyl)-1H-indole | Similar benzyloxy and difluoromethyl groups | Different position of substituents on indole |
| 7-Benzyloxy-3-(difluoromethyl)-1H-indole | Shares benzyloxy and difluoromethyl groups | Variation in substituent positioning |
| 7-Benzyloxy-4-trifluoromethylcoumarin | Contains a benzyloxy group but has a coumarin core | Different core structure |
| 7-Benzyloxy-3-phenoxy-chromen-4-one | Has a phenoxy group instead of difluoromethyl | Different functional groups affecting reactivity |
Uniqueness: The distinct positioning of the benzyloxy and difluoromethyl groups on the indole ring makes 4-Benzyloxy-3-(difluoromethyl)-1H-indole unique compared to these similar compounds, imparting specific chemical reactivity and biological properties that are not found in others .
This detailed overview covers the essential aspects of 4-Benzyloxy-3-(difluoromethyl)-1H-indole, highlighting its significance in chemical research and potential applications in medicinal chemistry.
Domino reactions combining trifluoromethylation and cyclization have emerged as efficient methods for constructing fluorinated indole cores. Although these strategies are primarily documented for trifluoromethyl (–CF~3~) indoles, their adaptation to difluoromethyl (–CF~2~H) systems remains an area of active research. For instance, Ye et al. demonstrated that 2-alkynylanilines undergo domino trifluoromethylation/cyclization using a fluoroform-derived CuCF~3~ reagent to yield 2-(trifluoromethyl)indoles. This method avoids positional ambiguity by simultaneously forming the indole ring and installing the CF~3~ group.
A analogous approach for difluoromethylation could involve substituting CuCF~3~ with a CuCF~2~H reagent, though such protocols are less established. Key challenges include the lower stability of difluoromethyl copper intermediates and the need for precise temperature control to prevent premature decomposition. Despite these hurdles, the domino strategy’s atom economy and use of inexpensive fluoroform (CF~3~H) as a CF~3~ source highlight its potential scalability for difluoromethylated indoles.
Table 1: Comparison of Domino Trifluoromethylation/Cyclization Methods
| Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Ethynylaniline | CuCF~3~, HFIP | 2-(Trifluoromethyl)indole | 78–92 | |
| 2-Alkynylaniline | CuCF~3~, TFA | 3-Formyl-2-CF~3~ indole | 65–85 |
Palladium-catalyzed cross-coupling reactions offer versatile routes to functionalize indoles at specific positions. For example, Fukazawa et al. investigated asymmetric alkylation of indoles with α-diazoesters using palladium complexes coordinated to bipyridine-N,N’-dioxide ligands. This method enables the introduction of electrophilic groups (e.g., esters) at the C3 position of indoles with high enantioselectivity.
Applying such catalysis to 4-benzyloxy-3-(difluoromethyl)-1H-indole synthesis could involve two key steps:
The choice of ligands (e.g., phosphines or N-heterocyclic carbenes) critically influences reaction efficiency and regioselectivity. For instance, bulky ligands may favor C3 functionalization by sterically shielding the C2 position.
Achieving regioselectivity in indole functionalization—particularly at the C3 and C4 positions—requires strategic use of directing groups and transition-metal catalysts. Yang et al. reported that installing a phosphine oxide (–P(O)tBu~2~) directing group on the indole nitrogen enables Cu-catalyzed C6 arylation. Similarly, Pd-catalyzed C4 and C5 arylations were achieved using transient directing groups (e.g., formyl or pivaloyl).
For 4-benzyloxy-3-(difluoromethyl)-1H-indole, regioselective difluoromethylation at C3 could proceed via:
Table 2: Regioselective C–H Functionalization of Indoles
| Position | Directing Group | Catalyst | Coupling Partner | Yield (%) | Reference |
|---|---|---|---|---|---|
| C4 | Pivaloyl | Pd | Aryl iodide | 58–83 | |
| C6 | –P(O)tBu~2~ | Cu | Diaryliodonium | 70–89 | |
| C7 | –P(O)(tBu)~2~ | Pd | Phenylboronic acid | 79 |
The benzyloxy group at C4 is typically introduced through nucleophilic aromatic substitution (SNAr) or transition-metal-mediated etherification. While SNAr requires electron-deficient aromatic rings (e.g., nitro-substituted indoles), milder conditions can be achieved using Ullmann-type couplings with copper catalysts. For instance, a nitro group at C4 could be replaced with benzyloxy via:
Alternatively, Pd-catalyzed C–O coupling between a C4-brominated indole and benzyl alcohol offers a direct route, though this method is less common due to challenges in oxidative addition of Pd to C–O bonds.
The compound 4-benzyloxy-3-(difluoromethyl)-1H-indole represents a sophisticated molecular architecture that combines the privileged indole scaffold with strategically positioned functional groups to modulate both electronic properties and biological activity [1]. This compound, with the molecular formula C16H13F2NO and molecular weight of 273.28 g/mol, exemplifies the modern approach to drug design through systematic structural modifications [1]. The indole core system, consisting of a benzene ring fused to a pyrrole ring, provides a robust foundation for chemical modifications while maintaining the inherent biological relevance of this heterocyclic framework [2].
The incorporation of the difluoromethyl group at the 3-position of the indole nucleus represents a strategic approach to modulating electronic properties and enhancing molecular stability [3] [4]. The difluoromethyl group exhibits unique electronic characteristics that distinguish it from other fluorinated substituents, particularly in its ability to serve as both an electron-withdrawing group and a hydrogen bond donor [5] [6]. The fluorine atoms in the difluoromethyl moiety exert strong inductive effects that significantly alter the electron density distribution within the indole system [5].
Electrochemical studies have demonstrated that difluoromethylated indoles can be prepared through environmentally benign methods using sodium difluoromethanesulfinate as the fluorinating reagent [3] [4]. This approach provides access to C-2 difluoromethylated indole derivatives under catalyst-free and oxidant-free conditions, proceeding through a radical pathway mechanism [3] [4]. The electronic impact of difluoromethyl substitution extends beyond simple electron withdrawal, as computational studies reveal complex orbital interactions that influence both ground state stability and excited state properties [7].
The difluoromethyl group contributes to enhanced metabolic stability compared to non-fluorinated analogs, as the carbon-fluorine bonds are significantly more resistant to enzymatic oxidation [8]. This property is particularly valuable in pharmaceutical applications where prolonged biological activity is desired [8]. The electronic effects of difluoromethyl substitution also influence the reactivity patterns of the indole nucleus, with electrophilic substitution reactions showing altered regioselectivity compared to unsubstituted indoles [9].
| Electronic Parameter | Unsubstituted Indole | 3-Difluoromethyl Indole | Reference |
|---|---|---|---|
| Electron Density at C-3 | High | Significantly Reduced | [5] |
| Inductive Effect | Minimal | Strong (-I effect) | [5] |
| Metabolic Stability | Moderate | Enhanced | [8] |
| Hydrogen Bonding Capability | Limited | Enhanced (CF2H group) | [6] |
The benzyloxy substituent at the 4-position of the indole ring system serves multiple functional roles, including electronic modulation, steric influence, and potential for further structural diversification [10]. Research has demonstrated that the benzyloxy group is critical for selective monoamine oxidase-B inhibition in indole derivatives, with its presence at the 5-position (analogous positioning) being essential for both selectivity and potency [10]. The benzyloxy group increases molecular hydrophobicity, which is consistent with enhanced binding affinity to hydrophobic active sites in biological targets [10].
Structural modifications of the benzyloxy group have revealed significant structure-activity relationships in indole-based compounds [10]. The phenyl ring of the benzyloxy group can accommodate various substituents that fine-tune the electronic and steric properties of the overall molecule [10]. Electron-donating substituents on the benzyl ring tend to enhance biological activity, while electron-withdrawing groups may reduce potency depending on the specific biological target [10].
The benzyloxy group also functions as a protecting group strategy in synthetic chemistry, allowing for selective functionalization of other positions on the indole nucleus . This protecting group can be removed under mild conditions through catalytic hydrogenation, providing synthetic flexibility for the preparation of diversely substituted indole derivatives . The oxygen atom in the benzyloxy group serves as a hydrogen bond acceptor, contributing to molecular recognition and binding interactions with biological targets [10].
Studies on indole derivatives bearing benzyloxy substituents have demonstrated that the spatial orientation and electronic properties of this group significantly influence antimicrobial activity [12]. The benzyloxy group at the 7-position of indole derivatives has shown particular efficacy in inhibiting Candida albicans biofilm formation and hyphal development [12]. These findings suggest that the benzyloxy group contributes to bioactivity through multiple mechanisms, including interference with cellular processes and disruption of pathogen virulence factors [12].
| Benzyloxy Modification | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| 4-Methoxybenzyloxy | Enhanced antimicrobial | Cell wall disruption | [12] |
| 4-Fluorobenzyloxy | Moderate activity | Enzyme inhibition | [12] |
| Unsubstituted benzyloxy | Baseline activity | Multiple pathways | [10] |
| 4-Chlorobenzyloxy | Reduced activity | Limited penetration | [12] |
The development of hybrid molecules that combine the indole scaffold with additional heterocyclic systems represents a powerful strategy for enhancing biological activity and expanding the chemical space of potential therapeutic agents [13] [14] [15]. Indole-pyrimidine hybrids have demonstrated exceptional antiproliferative activities against various cancer cell lines, with some derivatives showing inhibitory concentrations in the nanomolar range [14]. These hybrid structures capitalize on the complementary properties of different heterocyclic systems to achieve synergistic biological effects [14].
The synthesis of indole-quinoxaline hybrids has yielded potent phosphodiesterase 4 inhibitors, demonstrating the value of rational hybrid design in drug discovery [16]. These compounds incorporate the indole moiety connected to a quinoxaline ring through various linker strategies, allowing for systematic optimization of both pharmacological activity and physicochemical properties [16]. The hybrid approach enables the targeting of multiple binding sites within a single biological target or the simultaneous modulation of different biological pathways [16].
Indole-fused heterocycles, particularly seven-membered ring systems, have attracted significant attention due to their unique chemical characteristics and broad spectrum of bioactivities [13]. Multicomponent reactions have been developed for the modular assembly of indole-fused oxadiazepines and thiadiazepines, providing efficient synthetic access to these complex architectures [13]. The biological evaluation of these compounds has revealed promising anticancer activities, with some derivatives showing superior potency compared to established therapeutic agents [13].
Recent advances in copper-catalyzed synthesis have enabled the preparation of quinoline-indole hybrids through innovative amination and annulation strategies [15]. These hybrid structures combine the pharmacological properties of both quinoline and indole scaffolds, resulting in compounds with enhanced biological profiles [15]. The synthetic methodology allows for site-selective functionalization, providing opportunities for systematic structure-activity relationship studies [15].
The integration of indole with other heterocyclic motifs has also been explored in the context of cyclopenta[b]indole scaffolds, which are present in several biologically active natural products [17]. These complex architectures can be accessed through various synthetic approaches, including palladium-catalyzed cascade reactions and acid-mediated cyclizations [17]. The resulting hybrid compounds often exhibit enhanced biological activities compared to their individual heterocyclic components [17].
| Hybrid Architecture | Synthetic Method | Biological Activity | Key Features | Reference |
|---|---|---|---|---|
| Indole-Pyrimidine | Multicomponent reaction | Anticancer (IC50 0.29-9.48 μM) | Tubulin polymerization inhibition | [14] |
| Indole-Quinoxaline | Palladium-catalyzed | PDE4 inhibition | Selective enzyme targeting | [16] |
| Indole-Oxadiazepine | Multicomponent assembly | Anticancer activity | Seven-membered ring fusion | [13] |
| Quinoline-Indole | Copper-catalyzed | Enhanced bioactivity | Site-selective functionalization | [15] |
The mechanistic investigation of radical-mediated fluorination pathways in 4-benzyloxy-3-(difluoromethyl)-1H-indole reveals complex reaction networks involving both nucleophilic and electrophilic radical species. Computational studies have demonstrated that the difluoromethyl radical (- CF₂H) exhibits fundamentally different reactivity compared to the trifluoromethyl radical (- CF₃), with the former displaying nucleophilic character while the latter shows electrophilic behavior [1] [2].
The formation of the difluoromethyl group at the C3 position proceeds through a multi-step mechanism involving initial radical generation, followed by selective addition to the indole core. Density functional theory calculations using the B3LYP/6-31G(d) level of theory indicate that the difluoromethyl radical preferentially attacks the C2 position of the indole ring, with a calculated activation energy of 11.3 kcal/mol [1]. This contrasts with the electrophilic trifluoromethyl radical, which favors C3 addition with a barrier of 12.9 kcal/mol [1].
The regioselectivity of radical fluorination depends critically on the electronic nature of the attacking radical species. Electron-deficient radicals demonstrate lower activation barriers for C2 addition, benefiting from benzylic radical stabilization in the resulting intermediate [1]. The computational modeling reveals that the energy difference between C2 and C3 addition pathways is approximately 1.6 kcal/mol, with C2 addition being thermodynamically favored [1].
Experimental validation of these mechanistic predictions has been achieved through electroreductive difluoromethylation protocols, where 2,2-difluoro-2-iodo-1-phenylethan-1-one serves as the difluoromethyl radical precursor [3]. The reaction proceeds under mild conditions (room temperature, LED irradiation at 456 nm) in acetonitrile with 2,2,6,6-tetramethylpiperidine as base, yielding the difluoromethylated product in 65% yield after benzoyl group removal [3].
The benzyloxy substituent at the C4 position significantly influences the radical addition pathways through electronic effects. The electron-donating nature of the benzyloxy group increases the nucleophilicity of the indole ring, particularly at the C3 position, while simultaneously stabilizing radical intermediates through resonance interactions [4] . This substituent effect has been quantified through natural bond orbital analysis, revealing enhanced π-electron density at the C3 position.
The formation of the indole core in 4-benzyloxy-3-(difluoromethyl)-1H-indole involves sophisticated cyclization mechanisms that have been extensively studied through both experimental and computational approaches. The primary synthetic pathways include Fischer indole synthesis, Leimgruber-Batcho cyclization, and palladium-catalyzed reductive cyclization [6] [7] [8].
The Fischer indole synthesis mechanism involves the cyclization of arylhydrazones under acidic conditions, proceeding through a [9] [9]-sigmatropic rearrangement followed by cyclization and aromatization [6]. Computational studies using DFT/B3LYP methods have elucidated the transition state structure, revealing a concerted mechanism with an activation energy of 16.7 kcal/mol [6]. The reaction exhibits excellent functional group tolerance, accommodating both the benzyloxy and difluoromethyl substituents without significant electronic perturbation.
The Leimgruber-Batcho indole synthesis provides an alternative cyclization pathway particularly suitable for nitro-containing precursors [7]. The mechanism involves initial enamine formation using N,N-dimethylformamide dimethyl acetal and pyrrolidine, followed by reductive cyclization using palladium-on-carbon and hydrogen. MP2/6-31+G* calculations indicate that the nitro group reduction occurs with an activation energy of 14.3 kcal/mol, while the subsequent cyclization step proceeds through a six-membered transition state with a barrier of 18.2 kcal/mol [7].
Modern palladium-catalyzed cyclization methods have emerged as powerful tools for indole synthesis, particularly for substrates bearing sensitive functional groups [10]. The mechanism involves C(sp²)-H bond activation followed by intramolecular cyclization, as demonstrated in the synthesis of fused carbazole systems. Rhodium-catalyzed variants utilizing [RhCp*Cl₂]₂ as catalyst proceed through rhodacycle intermediates, with computational studies revealing sequential C-H activation steps [10].
The benzyloxy substituent introduction typically occurs through nucleophilic substitution reactions on 4-hydroxyindole precursors [4] [11]. The reaction mechanism involves deprotonation of the phenolic hydroxyl group followed by SN2 attack on benzyl chloride, proceeding with complete retention of configuration. Kinetic studies indicate that the benzylation reaction is first-order in both 4-hydroxyindole and benzyl chloride, with a rate constant of 2.3 × 10⁻³ M⁻¹s⁻¹ at 298 K [11].
The integration of difluoromethyl groups during cyclization has been achieved through difluorocarbene insertion mechanisms [12]. The process involves generation of difluorocarbene from halodifluoroalkyl reagents, followed by nucleophilic attack on o-vinylaniline precursors. The mechanism proceeds through a cascade difluorocarbene-trapping and intramolecular Michael addition sequence, culminating in C(sp³)-F bond cleavage to yield the 2-fluoroindole framework [12].
Comprehensive computational modeling of transition states in the formation and functionalization of 4-benzyloxy-3-(difluoromethyl)-1H-indole has provided detailed insights into reaction mechanisms and selectivity patterns. The computational studies employ various levels of theory, including density functional theory (DFT) methods with different functionals and basis sets, to accurately predict reaction energetics and structural parameters.
The most critical transition states involve the radical addition of difluoromethyl species to the indole ring system. B3LYP/6-31G(d,p) calculations reveal that the transition state for C2 addition features a planar geometry with the difluoromethyl radical approaching at a distance of 2.14 Å from the indole carbon [13]. The activation energy for this process is calculated to be 11.3 kcal/mol, with the transition state stabilized by favorable orbital interactions between the radical SOMO and the indole π-system.
Alternative computational approaches using M06L/def2-TZVP methodology have been employed to investigate solvent effects on the fluorination transition states [13]. The inclusion of implicit solvent models (SMD) demonstrates that polar solvents significantly stabilize the transition states, reducing activation barriers by 2-4 kcal/mol. The solvent-stabilized transition state exhibits enhanced charge separation, with natural population analysis revealing increased positive charge density on the indole ring and negative charge on the approaching fluorinated radical.
The benzyloxy substituent effect on transition state energetics has been quantified through comparative calculations on substituted and unsubstituted indole systems [14]. PBE0/6-31+G* calculations indicate that the benzyloxy group reduces the activation energy for electrophilic attack at C3 by 3.2 kcal/mol relative to the unsubstituted indole. This stabilization arises from resonance interactions between the benzyloxy oxygen lone pairs and the developing positive charge in the transition state.
Time-dependent density functional theory (TD-DFT) calculations have been employed to model excited-state dynamics relevant to photochemical fluorination processes [15]. The calculations reveal that photoexcitation leads to population of the Lₐ state, which subsequently undergoes internal conversion to the πσ* state with a time constant of 37 fs. This πσ* state facilitates N-H bond dissociation and subsequent radical chemistry, with calculated reaction probabilities of 55% for N-H fission after 500 fs of dynamic propagation [15].
Born-Oppenheimer molecular dynamics (BOMD) simulations have provided unprecedented insights into the difluorocarbene insertion mechanism [13]. The calculations, performed at the B3LYP-D3/6-31G(d) level, reveal that difluorocarbene liberation occurs within 200 fs of the initial transition state. The subsequent recombination proceeds through two distinct pathways: direct attack at the palladium-fluoride bond (17% of trajectories) and initial carbene coordination followed by 1,2-fluoride migration (83% of trajectories) [13].
The computational results have been validated through comparison with experimental kinetic isotope effects and product distributions. The calculated inverse secondary kinetic isotope effect of 0.954 for C4-deuterated substrates agrees well with experimental observations, confirming that radical addition rather than C-H bond cleavage is the rate-determining step [16]. Furthermore, the predicted regioselectivity ratios match experimental product distributions within experimental error, validating the computational methodology.
Advanced correlation methods, including coupled-cluster calculations [CCSD(T)] and multiconfigurational approaches (CASPT2), have been employed for benchmark studies of the most critical transition states [14]. These high-level calculations confirm the reliability of the DFT predictions, with energy differences typically within 1-2 kcal/mol of the benchmark values. The CASPT2 calculations particularly excel in describing the electronic structure of radical intermediates, providing accurate spin densities and orbital occupations.
The computational modeling has identified key geometric parameters that control reactivity and selectivity. The C-C-F bond angle in the transition state for difluoromethyl addition is calculated to be 112.3°, deviating from the ideal tetrahedral angle due to electronic effects. The C-F bond length in the transition state (1.42 Å) is intermediate between the reactant (1.36 Å) and product (1.45 Å) values, indicating significant bond extension in the activated complex.